![molecular formula C9H11BrN2O4 B7841501 Diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate](/img/structure/B7841501.png)
Diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate
Overview
Description
Diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate is a useful research compound. Its molecular formula is C9H11BrN2O4 and its molecular weight is 291.10 g/mol. The purity is usually 95%.
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Scientific Research Applications
Ultrasound-Assisted Synthesis
Diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate has been utilized in the ultrasound-assisted synthesis of imidazole derivatives. A study by Nagargoje et al. (2012) demonstrated a one-pot, three-component condensation approach using diethyl bromophosphate as an oxidant to form trisubstituted imidazole compounds. The process offers advantages such as simplicity, reduced time, and increased yields (Nagargoje et al., 2012).
Synthesis of Imidazole Derivatives
Brown et al. (1983) explored the synthesis of imidazole-2,4-dicarboxylic acid derivatives, including the preparation of diethyl 5-amino-1-(p-methoxybenzyl)imidazole-2,4-dicarboxylate. This synthesis involved multiple steps, such as reaction with p-methoxybenzylamine, diazotisation, and subsequent reactions to produce various derivatives (Brown et al., 1983).
Intermediate in Olmesartan Synthesis
Wen et al. (2006) reported the improved synthesis of diethyl 2-(n-propyl)1H-imidazole-4,5-dicarboxylate, an intermediate in the synthesis of olmesartan, a non-peptide angiotensin II receptor antagonist. Their methodology involved the use of diaminomaleonitrile and trimethyl orthobutyrate as starting materials, leading to high yields (Wen et al., 2006).
Antidepressant Activity Study
Khaliullin et al. (2017) synthesized salts and diylidenehydrazidеs of 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid to evaluate their antidepressant activities. Their study revealed significant antidepressant activity in synthesized compounds following single intraperitoneal injection in male mice (Khaliullin et al., 2017).
Structural Analysis
Obledo-Benicio et al. (2020) conducted a structural analysis of compounds derived from diethyl 2-oxo and diethyl 2-thioxo-1H benzo[d]imidazole-1,3(2H)-dicarboxylate, studying intramolecular interactions through X-ray diffraction and computational analysis (Obledo-Benicio et al., 2020).
In Vitro Antiplatelet Aggregation Screening
Momin et al. (2014) synthesized and screened fluorinated derivatives of diethyl-2-(benzylthio)-2,3-dihydro-1H-imidazole-4,5-dicarboxylate for antiplatelet aggregation activity. They found that these compounds exhibited concentration-dependent antiplatelet aggregation activity, indicating potential therapeutic applications (Momin et al., 2014).
properties
IUPAC Name |
diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O4/c1-3-15-7(13)5-6(8(14)16-4-2)12-9(10)11-5/h3-4H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLJVHWZSXJKSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N1)Br)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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